molecular formula C13H19NO2 B154933 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde CAS No. 128501-82-6

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

Cat. No. B154933
CAS RN: 128501-82-6
M. Wt: 221.29 g/mol
InChI Key: NWINHGROAQWCPR-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde (DEAMMB) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for synthesis, as a reagent, and as a biological probe. DEAMMB has a unique structure that makes it useful for a variety of applications in biochemical and physiological studies, as well as for laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Hydrazone Derivatives Synthesis : The compound has been used in the synthesis of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, highlighting its role in forming hydrazone derivatives with potential applications in various chemical syntheses (Su, Gu, & Lin, 2011).
  • Stilbene Derivatives for Alzheimer's Disease : It has been used in the synthesis of stilbene derivatives targeting amyloid plaques in Alzheimer's Disease, demonstrating its potential in developing diagnostic imaging agents (Ono et al., 2003).
  • Crystal Structure Analysis : Its derivatives have been analyzed for crystal structures, revealing insights into intramolecular hydrogen bonds and other chemical properties (Shen, Shao, Zhu, & Zhu, 2012).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Derivatives of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde have been studied for their efficiency in inhibiting corrosion of metals, indicating its potential use in material science and engineering applications (Djenane et al., 2019).
  • Molecular and Electronic Analysis : The compound's role in molecular, electronic, and nonlinear optical properties of certain heterocyclic derivatives has been explored, which can have implications in fields like optoelectronics and materials chemistry (Beytur & Avinca, 2021).

Advanced Imaging and Spectroscopy

  • Molecular Imaging : It has been utilized in the synthesis of isotopically labeled probes for molecular imaging, which are crucial in the study of biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).
  • Vibrational Dynamics : Insights into the vibrational dynamics of 4-methoxybenzaldehyde derivatives have been gained through spectroscopy studies, important for understanding molecular behavior in solid states (Ribeiro-Claro et al., 2021).

Diverse Applications in Chemistry

  • Synthesis of Bioactive Compounds : The compound has been used in synthesizing analogs of bioactive molecules such as rhein, indicating its significance in medicinal chemistry (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
  • NMR and UV-Vis Studies : Its derivatives have been the subject of extensive spectroscopic studies, including NMR and UV-Vis spectroscopy, crucial for understanding chemical properties and reactions (Abbas, Gökce, & Bahçelī, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

3-(diethylaminomethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINHGROAQWCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343608
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128501-82-6
Record name 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128501-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(diethylamino)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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